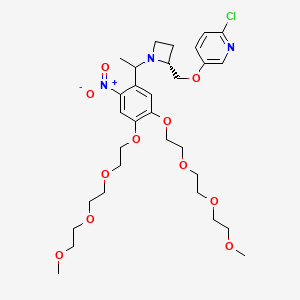
FND-4b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FND-4b is an AMPK activator which inhibits growth and induces apoptosis in colon cancer and increases apoptosis in triple negative and estrogen-receptor positive breast cancers.
Applications De Recherche Scientifique
Bioimaging and Cell Tracking : FNDs are used for bioimaging due to their biocompatibility and optical properties, including photostability and far-red emission. They have been functionalized for targeting specific cells, such as hepatocytes and cancer cells, demonstrating high specificity in cell labeling and targeting (Chang et al., 2013). Furthermore, they are ideal for long-term cell tracking applications, particularly in stem cell research, and are suitable as contrast agents for super-resolution imaging, enhancing the resolution of biological structures (Hsiao et al., 2016).
Biocompatibility and Cellular Uptake : Studies have found that FNDs are biocompatible and ideal for applications in human stem cell research. Their uptake mechanism in cancer cells and pre-adipocytes is primarily through clathrin-mediated endocytosis, and their surface charge influences cellular uptake (Vaijayanthimala et al., 2009).
Nanoscale Temperature Sensing : FNDs can be used as robust temperature sensors inside single cells. Their unique properties allow accurate temperature measurement in complex biological environments with an accuracy of ±1°C (Sekiguchi et al., 2018).
In Vivo Imaging and Toxicity Assessments : FNDs have been used for in vivo imaging in organisms like Caenorhabditis elegans, showing no detectable stress or toxicity, highlighting their potential for long-term imaging applications (Mohan et al., 2010).
Cellular Process Sensing and Cell Tracking : FNDs have been applied for sensing intra and intercellular molecular processes and tracking the biodistribution of therapeutic compounds or cells in organisms. They offer high spatio-temporal resolution and contrast, making them suitable for diagnosis and follow-up in oncology and regenerative medicine (Claveau et al., 2018).
Propriétés
Formule moléculaire |
C15H9ClF6N2O2S |
|---|---|
Poids moléculaire |
430.75 |
Nom IUPAC |
1-(3-Chloro-4-((trifluoromethyl)thio)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea |
InChI |
InChI=1S/C15H9ClF6N2O2S/c16-11-7-9(3-6-12(11)27-15(20,21)22)24-13(25)23-8-1-4-10(5-2-8)26-14(17,18)19/h1-7H,(H2,23,24,25) |
Clé InChI |
AFLDUUNWBASNQO-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(OC(F)(F)F)C=C1)NC2=CC=C(SC(F)(F)F)C(Cl)=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FND4b; FND 4b; FND-4b |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1192650.png)

![5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile](/img/structure/B1192653.png)
![8-[1-(4-aminocyclohexyl)ethenyl]-5,5-dimethyl-6H-benzo[h]quinazolin-4-amine](/img/structure/B1192661.png)
![N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B1192666.png)
